1-{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}-2-(4-CHLOROPHENOXY)-1-ETHANONE
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Overview
Description
1-{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}-2-(4-CHLOROPHENOXY)-1-ETHANONE is a complex organic compound with a molecular formula of C27H29ClN2O4 and a molecular weight of 480.98 g/mol . This compound is characterized by the presence of a piperazine ring, a benzyloxy group, a methoxy group, and a chlorophenoxy group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}-2-(4-CHLOROPHENOXY)-1-ETHANONE involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-Benzyloxy-3-methoxybenzyl alcohol: This intermediate can be synthesized by reacting 4-hydroxy-3-methoxybenzaldehyde with benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of 4-Benzyloxy-3-methoxybenzyl chloride: The alcohol is then converted to the corresponding chloride using thionyl chloride or phosphorus trichloride.
Synthesis of this compound: The final step involves the reaction of 4-benzyloxy-3-methoxybenzyl chloride with piperazine and 4-chlorophenoxyacetyl chloride under appropriate conditions.
Chemical Reactions Analysis
1-{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}-2-(4-CHLOROPHENOXY)-1-ETHANONE undergoes various chemical reactions, including:
Scientific Research Applications
1-{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}-2-(4-CHLOROPHENOXY)-1-ETHANONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}-2-(4-CHLOROPHENOXY)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
1-{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}-2-(4-CHLOROPHENOXY)-1-ETHANONE can be compared with similar compounds such as:
1-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINE: This compound lacks the chlorophenoxy group, making it less versatile in certain chemical reactions.
4-BENZYLOXY-3-METHOXYBENZALDEHYDE: This compound lacks the piperazine and chlorophenoxy groups, limiting its applications in biological and medicinal research.
The uniqueness of this compound lies in its multifunctional structure, allowing it to participate in a wide range of chemical reactions and applications.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClN2O4/c1-32-25-12-7-22(17-26(25)34-19-21-5-3-2-4-6-21)18-29-13-15-30(16-14-29)27(31)20-33-24-10-8-23(28)9-11-24/h2-12,17H,13-16,18-20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIALJJCFGXYXNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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